N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a dimethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. One common method involves the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) to produce 2-fluoropyridine . This intermediate can then be further reacted with piperidine derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the dimethylpyrimidine group can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(6-fluoropyridin-2-yl)piperidin-4-one: Shares the fluoropyridine and piperidine moieties but lacks the dimethylpyrimidine group.
N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide: Contains a piperidine ring and fluorobenzyl group but differs in its overall structure.
Uniqueness
N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its combination of fluoropyridine, piperidine, and dimethylpyrimidine moieties. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.
Properties
Molecular Formula |
C16H20FN5 |
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Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C16H20FN5/c1-12-9-19-16(20-10-12)21(2)13-5-4-8-22(11-13)15-14(17)6-3-7-18-15/h3,6-7,9-10,13H,4-5,8,11H2,1-2H3 |
InChI Key |
BUJZUWRZPQFLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=C(C=CC=N3)F |
Origin of Product |
United States |
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